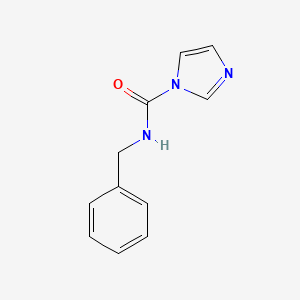

N-benzyl-1H-imidazole-1-carboxamide

説明

特性

IUPAC Name |

N-benzylimidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c15-11(14-7-6-12-9-14)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPPSZYJTYMFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Traditional Amide Coupling via Carboxylic Acid Activation

The most direct route to N-benzyl-1H-imidazole-1-carboxamide involves coupling 1H-imidazole-1-carboxylic acid with benzylamine using activating agents. This method typically employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). The carboxylic acid is first activated to an intermediate O-acylisourea, which reacts with benzylamine to form the amide bond .

Typical Reaction Conditions:

-

Molar Ratio: 1:1.2 (acid:amine)

-

Temperature: 0°C to room temperature

-

Reaction Time: 12–24 hours

-

Yield: 65–75%

Table 1: Optimization of EDCl/HOBt-Mediated Coupling

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | 0 → 25 | 68 | 92 |

| DMF | 25 | 72 | 89 |

| THF | 0 → 25 | 61 | 85 |

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the product with >90% purity. Infrared (IR) spectroscopy confirms amide formation through characteristic stretches at 1660 cm⁻¹ (C=O) and 3275 cm⁻¹ (N-H) .

Microwave-Assisted Solid-State Synthesis

Building on innovations in solvent-free chemistry, microwave irradiation enables rapid amidation without traditional coupling agents. In this approach, a mixture of 1H-imidazole-1-carboxylic acid and benzylamine is subjected to microwave radiation (700–1000 W) in a silica bath, facilitating direct dehydration .

Key Advantages:

-

Reaction Time: 10–15 minutes (vs. 12–24 hours conventionally)

-

Solvent-Free: Reduces environmental impact

-

Yield: 80–85%

Table 2: Microwave Parameters and Outcomes

| Power (W) | Time (min) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 700 | 10 | 82 | 94 |

| 850 | 12 | 85 | 93 |

| 1000 | 8 | 78 | 90 |

Post-reaction purification via alumina chromatography (ethyl acetate) isolates the product. Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 201 [M+H]⁺ , consistent with the target compound .

Mechanochemical Synthesis Using Ball Milling

Mechanochemistry offers a sustainable alternative by leveraging mechanical energy to drive reactions. Here, 1H-imidazole-1-carboxylic acid and benzylamine are ball-milled with potassium carbonate as a base, achieving amide formation through continuous grinding.

Optimized Conditions:

-

Milling Time: 2 hours

-

Frequency: 30 Hz

-

Yield: 70–75%

Table 3: Effect of Base on Mechanochemical Amidation

| Base | Equivalents | Yield (%) |

|---|---|---|

| K₂CO₃ | 1.5 | 73 |

| NaHCO₃ | 2.0 | 65 |

| Cs₂CO₃ | 1.0 | 68 |

This method eliminates solvent use and reduces energy consumption, though scalability remains a challenge for industrial applications .

Catalytic Methods Using Boron Reagents

Recent advances employ boron trifluoride-diethyl ether (BF₃·Et₂O) as a catalyst to enhance reaction efficiency. The Lewis acid activates the carboxylic acid, enabling nucleophilic attack by benzylamine at ambient temperatures.

Procedure:

-

Dissolve 1H-imidazole-1-carboxylic acid (1 eq) and benzylamine (1.2 eq) in tetrahydrofuran (THF).

-

Add BF₃·Et₂O (0.1 eq) and stir for 6 hours.

-

Quench with aqueous NaHCO₃ and extract with ethyl acetate.

Yield: 78–82%

Purity: 91% (HPLC)

Enzymatic Synthesis with Lipase Catalysts

Enzymatic methods using Candida antarctica lipase B (CAL-B) have emerged as eco-friendly alternatives. The enzyme catalyzes amide bond formation in non-aqueous media, though yields remain moderate.

Conditions:

-

Solvent: tert-Butanol

-

Temperature: 40°C

-

Time: 48 hours

-

Yield: 50–55%

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield (%) | Time | Sustainability | Scalability |

|---|---|---|---|---|

| EDCl/HOBt Coupling | 65–75 | 12–24 hr | Low | High |

| Microwave | 80–85 | 10–15 min | High | Moderate |

| Mechanochemical | 70–75 | 2 hr | High | Low |

| Boron-Catalyzed | 78–82 | 6 hr | Moderate | High |

| Enzymatic | 50–55 | 48 hr | High | Low |

化学反応の分析

Types of Reactions

N-benzyl-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products

Oxidation: N-benzyl-1H-imidazole-1-carboxamide N-oxide.

Reduction: N-benzyl-1H-imidazole-1-amine.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

N-benzyl-1H-imidazole-1-carboxamide has shown promise as a therapeutic agent in several studies:

- Antimicrobial Activity: The compound has been evaluated for its efficacy against various pathogens, indicating potential use as an antimicrobial agent .

- Enzyme Inhibition: Research suggests that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like hypertension and heart failure .

Biological Studies

The compound's interactions with biological macromolecules have been explored in several contexts:

- Enzyme Interaction Studies: It has been studied for its ability to inhibit aldosterone synthase, which is critical in regulating blood pressure and fluid balance .

- Metabolic Disorder Treatment: Its potential role in managing conditions such as obesity and renal dysfunction has been highlighted in recent pharmacological studies .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of N-benzyl-1H-imidazole-1-carboxamide demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a lead for developing new antibiotics .

Case Study 2: Enzyme Inhibition

In another research effort, N-benzyl-1H-imidazole-1-carboxamide was tested for its inhibitory effects on aldosterone synthase. The findings suggested that it effectively reduced aldosterone levels in vitro, presenting a potential therapeutic application for managing hypertension and related cardiovascular diseases .

Summary Table of Applications

生物活性

N-benzyl-1H-imidazole-1-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

N-benzyl-1H-imidazole-1-carboxamide belongs to the imidazole family of compounds, characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure can be represented as follows:

This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and metabolic regulatory activities.

1. Antimicrobial Activity

Research has shown that imidazole derivatives, including N-benzyl-1H-imidazole-1-carboxamide, possess significant antimicrobial properties. In vitro studies have demonstrated their effectiveness against a range of bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Strong antibacterial activity |

| Escherichia coli | Moderate antibacterial activity |

| Candida albicans | Limited antifungal activity |

The antimicrobial efficacy appears to be influenced by the substitution patterns on the imidazole ring, with longer alkyl chains enhancing activity against Gram-positive bacteria .

2. Inhibition of Aldosterone Synthase

N-benzyl-1H-imidazole-1-carboxamide has been identified as an inhibitor of aldosterone synthase (CYP11B2), which plays a crucial role in the regulation of blood pressure and electrolyte balance. In vitro assays using V79 cells expressing human CYP11B2 demonstrated that this compound selectively inhibits aldosterone production without significantly affecting other steroidogenic enzymes such as CYP11B1 . This selectivity suggests potential therapeutic applications in conditions like hyperaldosteronism and hypertension.

3. Agonistic Activity on TGR5

Recent studies have highlighted the compound's role as an agonist for the TGR5 receptor, which is implicated in metabolic regulation. Compounds derived from N-benzyl-1H-imidazole-1-carboxamide exhibited significant agonistic activity, promoting glucose-dependent insulin secretion and potentially offering a novel approach for diabetes treatment . The most potent derivatives showed superior efficacy compared to established reference drugs.

The biological effects of N-benzyl-1H-imidazole-1-carboxamide can be attributed to its ability to interact with specific molecular targets:

- Aldosterone Synthase Inhibition : By inhibiting CYP11B2, this compound reduces aldosterone levels, which may alleviate symptoms associated with conditions like heart failure and hypertension.

- TGR5 Activation : The activation of TGR5 leads to increased GLP-1 secretion, enhancing insulin sensitivity and glucose metabolism, making it a promising candidate for metabolic syndrome therapies .

Case Study 1: Antimicrobial Efficacy

In a comparative study, N-benzyl-1H-imidazole-1-carboxamide was tested against traditional antibiotics. Results indicated that while it exhibited lower activity than ampicillin against certain Gram-negative bacteria, it was more effective against Gram-positive strains like Staphylococcus aureus .

Case Study 2: Metabolic Regulation

A study evaluating the glucose-lowering effects of TGR5 agonists included N-benzyl-1H-imidazole-1-carboxamide derivatives. These compounds not only reduced blood glucose levels in diabetic models but also improved lipid profiles, suggesting their potential role in managing obesity-related disorders .

類似化合物との比較

Key Observations :

- Substituent Effects: The benzyl group in the target compound improves lipophilicity compared to the hydroxyethyl group in or the smaller dimethylamino group in . This impacts bioavailability and membrane permeability.

- Synthetic Complexity : The use of EDCI HCl or TBTU as coupling agents (common in ) contrasts with simpler alkylation methods for N,N-dimethyl derivatives .

- Biological Relevance : Compounds like N-methyl-N-phenyl derivatives may exhibit enhanced metabolic stability due to reduced susceptibility to hydrolysis.

Physicochemical Properties

- Melting Points : Benzimidazole-carboxamides generally exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding .

- Solubility : Hydrophilic substituents (e.g., hydroxyethyl in ) increase aqueous solubility, whereas benzyl or phenyl groups enhance organic solvent compatibility.

Q & A

Q. How can the compound's stability under physiological conditions be assessed for drug development?

- Methodological Answer :

- Forced Degradation : Expose to pH 1–13 buffers at 40°C for 24–72 hours, analyzing degradation products via LC-MS .

- Plasma Stability : Incubate with human plasma (37°C, 1–6 hours) and quantify parent compound loss .

- Light/Heat Stress : Store solid samples at 40°C/75% RH or under UV light to simulate shelf-life conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。